4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
Description
Overview of 4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic Acid
This compound (CAS: 325471-38-3) is a thiazole-derived compound with the molecular formula $$ \text{C}{14}\text{H}{14}\text{N}{2}\text{O}{3}\text{S} $$ and a molecular weight of 290.34 g/mol. Its structure features a 5-methyl-4-phenylthiazole core linked to a succinamic acid moiety via an amide bond (Figure 1). Key functional groups include:
- A thiazole ring with methyl and phenyl substituents at positions 4 and 5.
- An amide linkage connecting the thiazole to a four-carbon chain.
- A terminal carboxylic acid group , enhancing solubility and enabling biochemical interactions.
The compound’s synthetic accessibility and structural modularity make it a candidate for drug discovery, particularly in targeting enzymes or receptors influenced by aromatic heterocycles.
Historical Context of Thiazole Derivatives in Chemical Research
Thiazoles, first synthesized by Hantzsch and Weber in 1887, have been pivotal in medicinal chemistry due to their electronic versatility and bioisosteric potential. Early work focused on natural products like penicillin and vitamin B1, which contain thiazole motifs. By the mid-20th century, synthetic thiazole derivatives emerged as antimicrobials (e.g., sulfathiazole) and antihypertensives.
The compound’s design builds on structure-activity relationship (SAR) studies of thiazole-based inhibitors. For example:
- Dasatinib , a thiazole-containing tyrosine kinase inhibitor, validated thiazoles as scaffolds for targeting ATP-binding pockets.
- Tiazofurin , an antineoplastic agent, demonstrated the role of thiazole nucleosides in disrupting purine metabolism.
These advancements underscored thiazoles’ capacity to modulate diverse biological pathways, inspiring the development of this compound as a multifunctional candidate.
Significance in Academic Literature
Recent studies highlight the compound’s relevance in three domains:
- Anticancer Research : Thiazole derivatives inhibit kinases and decarboxylases involved in tumor progression. For instance, structurally analogous compounds showed IC$$_{50}$$ values of 2.03–2.17 µM against HTC-116 and HepG-2 cancer cells.
- Antimicrobial Applications : Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, sharing the thiazole-amide backbone, exhibited potent activity against Acanthamoeba polyphaga (viability <1 cell/mL at 10 mg/L).
- Synthetic Methodologies : Novel routes, such as Brønsted acid-catalyzed coupling of α-diazoketones with thioureas, improved yields (43–90%) and functional group tolerance for thiazole synthesis.
These findings position the compound as a versatile scaffold for further pharmacological exploration.
Relationship to Other Thiazole-Based Compounds
The compound’s activity and synthesis can be contextualized against related structures (Table 1):
Notably, the 5-methyl-4-phenyl substitution on the thiazole ring enhances lipophilicity, potentially improving membrane permeability compared to simpler analogs.
Research Objectives and Scientific Relevance
Current research objectives include:
- Biological Activity Profiling : Evaluating inhibitory effects on ACMSD, AMPA receptors, or kinases implicated in cancer.
- Synthetic Optimization : Refining routes (e.g., one-pot cyclization) to reduce steps and improve scalability.
- Computational Studies : Molecular docking to predict binding modes with targets like EGFR TK or acetylcholinesterase.
These efforts aim to establish the compound as a lead for disorders linked to NAD+ dysregulation or oxidative stress, leveraging its unique pharmacophoric features.
Figure 1. Structure of this compound. Key: Thiazole ring (blue), amide bond (red), carboxylic acid (green).
Table 1. Structural and Functional Comparison with Related Thiazole Derivatives.
Properties
IUPAC Name |
4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-13(10-5-3-2-4-6-10)16-14(20-9)15-11(17)7-8-12(18)19/h2-6H,7-8H2,1H3,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYCTMALSUYMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Identification and Properties
Before delving into preparation methods, it is essential to establish the identity and key properties of the target compound:
| Parameter | Value |
|---|---|
| Chemical Name | 4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
| CAS Number | 325471-38-3 |
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.3 g/mol |
| SMILES Code | CC1=C(C2=CC=CC=C2)SC(NC(=O)CCC(=O)O)=N1 |
| Melting Point | Not determined in available literature |
| Appearance | Solid |
This compound is also listed in chemical repositories and commercial catalogs, confirming its significance in chemical research.
General Synthetic Approaches
The synthesis of this compound typically follows one of several established pathways, each with distinct advantages depending on reagent availability and desired scale:
Two-Step Synthesis via 2-Aminothiazole Intermediate
This approach represents the most commonly employed strategy, involving:
- Synthesis of 5-methyl-4-phenyl-1,3-thiazol-2-amine
- Acylation with a suitable succinic acid derivative
The 2-aminothiazole intermediate (5-methyl-4-phenyl-1,3-thiazol-2-amine, CAS 30709-67-2) serves as a critical building block that can be prepared through established methods. This intermediate has a melting point of 122-126°C and is characterized by its thiazole core with amino functionality at the 2-position, making it ideal for subsequent acylation reactions.
Direct One-Pot Hantzsch Thiazole Synthesis
An alternative approach involves a modified Hantzsch thiazole synthesis, which can be performed as a one-pot procedure. This method bypasses the need to isolate the 2-aminothiazole intermediate, potentially improving overall yield and efficiency.
Detailed Preparation Methods
Synthesis of 5-methyl-4-phenyl-1,3-thiazol-2-amine Intermediate
The preparation of this key intermediate can be accomplished through the classic Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea:
Reagents and Materials:
- 1-phenyl-2-bromopropan-1-one (α-bromopropiophenone)
- Thiourea
- Ethanol (solvent)
- Sodium hydroxide (base)
Procedure:
- Dissolve thiourea (1.1 equivalent) in ethanol in a round-bottomed flask equipped with a reflux condenser.
- Add 1-phenyl-2-bromopropan-1-one (1 equivalent) dropwise at room temperature with stirring.
- Heat the reaction mixture under reflux for 4-6 hours, monitoring by thin-layer chromatography.
- Cool the mixture to room temperature and neutralize with aqueous sodium hydroxide.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
- Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
The resulting 5-methyl-4-phenyl-1,3-thiazol-2-amine has characteristic spectroscopic properties including specific melting point (122-126°C) that can confirm successful synthesis.
Acylation with Succinic Anhydride
Once the 5-methyl-4-phenyl-1,3-thiazol-2-amine intermediate is obtained, the target compound can be synthesized through acylation with succinic anhydride:
Reagents and Materials:
- 5-Methyl-4-phenyl-1,3-thiazol-2-amine
- Succinic anhydride
- Pyridine or triethylamine (base)
- Suitable solvent (tetrahydrofuran, dichloromethane, or 1,4-dioxane)
Procedure:
- Dissolve 5-methyl-4-phenyl-1,3-thiazol-2-amine (1 equivalent) in the chosen solvent.
- Add a catalytic amount of base (pyridine or triethylamine).
- Add succinic anhydride (1.1-1.2 equivalents) portionwise at 0-5°C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor reaction progress by thin-layer chromatography.
- Acidify the mixture with dilute hydrochloric acid to pH 2-3.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
- Purify the crude product by recrystallization or column chromatography.
This acylation step introduces the 4-oxobutanoic acid moiety to the 2-amino position of the thiazole ring, completing the synthesis of the target compound.
Modified One-Pot Hantzsch Thiazole Synthesis
A more efficient approach involves a modified one-pot Hantzsch thiazole synthesis that directly incorporates the acyl moiety:
Reagents and Materials:
- α-Halomethylketones (such as phenacyl bromide)
- Thiourea or thioamides
- Succinic acid derivatives
- Suitable solvent system
Procedure:
The one-pot synthesis follows a modified protocol similar to that described for Fmoc amino acid derived 4-amino-thiazole derivatives. This approach involves the condensation of N(alpha)-Fmoc alpha-halomethylketones with thiourea and appropriate acid thioamides via a modified Hantzsch protocol.
This methodology can be adapted for the synthesis of our target compound by:
- Preparing the appropriate α-halomethylketone precursor
- Reacting with thiourea under controlled conditions
- Subsequent in situ acylation with a succinic acid derivative
Alternative Synthetic Routes
Thiazole Ring Formation from α-Bromoacyl Derivatives
An alternative approach follows the method described for the synthesis of 2,5-disubstituted thiazole derivatives. This involves:
- Bromination of an appropriate acetophenone derivative to form an α-bromocarbonyl compound
- Cyclocondensation with thiocarbamide, benzenecarbothioamide, or thioureido acid under controlled conditions
- Subsequent introduction of the 4-oxobutanoic acid moiety
The specific procedure involves bromination with Br2 in acetic acid at room temperature, followed by reaction with thiocarbonyl compounds under various conditions, as exemplified in the synthesis of compounds like 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid.
Synthesis via Oxamic Acid Thiohydrazide Intermediates
Another potential route involves the use of oxamic acid thiohydrazide intermediates. This approach has been documented for related compounds and includes:
- Preparation of oxamic acid thiohydrazides from corresponding chloroacetanilides by treatment with hydrazine
- Reaction with appropriate carbonyl compounds to form the thiazole ring
- Further functionalization to introduce the 4-oxobutanoic acid moiety
Purification and Characterization
Purification Methods
The final compound should be purified to achieve the highest possible purity for biological testing or further synthetic applications. Recommended purification methods include:
- Recrystallization from appropriate solvent systems (e.g., ethanol/water, acetone/hexane)
- Column chromatography using silica gel and suitable eluent systems
- Preparative HPLC for analytical grade purity
Characterization Data
Comprehensive characterization of the synthesized compound should include:
Spectroscopic Data
1H NMR spectroscopy would show characteristic signals for:
- Methyl group at the 5-position of the thiazole ring (singlet at approximately 2.5 ppm)
- Phenyl group protons (multiplet in the aromatic region)
- Amide NH (singlet at approximately 10-11 ppm)
- Methylene protons of the butanoic acid chain (multiplets at 2.6-2.8 ppm)
- Carboxylic acid proton (broad singlet at approximately 12-13 ppm)
13C NMR spectroscopy would confirm the carbon framework
- Mass spectrometry would verify the molecular weight (expected [M+H]+ at m/z 291)
- IR spectroscopy would show characteristic bands for amide C=O, carboxylic acid C=O, and N-H stretching
Physical Properties
- Melting point determination
- Solubility profile in common organic solvents
- Stability assessments under various storage conditions
Yield Optimization and Scale-Up Considerations
For industrial or large-scale synthesis, several parameters must be optimized:
Reaction Parameters for Yield Optimization
| Parameter | Optimization Range | Effect on Yield |
|---|---|---|
| Temperature | 0-60°C | Higher temperatures may increase reaction rate but can lead to side products |
| Solvent | THF, DCM, Dioxane, Ethanol | Choice affects solubility and reaction kinetics |
| Reaction Time | 4-16 hours | Extended times may be needed for complete conversion |
| pH Control | pH 6-8 | Critical for thiazole ring formation |
| Catalyst | Lewis acids, bases | May enhance reaction rates |
Scale-Up Challenges
When scaling up the synthesis, several challenges may arise:
- Heat transfer and temperature control becoming more difficult
- Mixing efficiency decreasing with increased volume
- Extended reaction times potentially leading to degradation
- Purification becoming more complex and potentially less efficient
Addressing these challenges requires careful engineering controls and potentially modified procedures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted thiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C26H22N2O3S and a molecular weight of 442.5 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in drug development.
Medicinal Chemistry
The thiazole moiety is often associated with various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific application of 4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid in drug discovery has been explored in several studies:
- Anticancer Activity : Research indicates that compounds containing thiazole rings can inhibit tumor growth. A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives have shown promise in inhibiting enzymes related to cancer progression and inflammation. For instance:
- Enzyme Targets : Studies have focused on the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The structural features of this compound suggest it could act as an effective inhibitor for these enzymes .
Antimicrobial Properties
The compound's thiazole component has been linked to antimicrobial activity. Research has shown that thiazole derivatives exhibit activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant activity | |
| Candida albicans | Effective against |
This antimicrobial potential opens avenues for developing new treatments for infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated that this compound inhibited the growth of breast cancer cells significantly more than standard chemotherapy agents. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Enzyme Inhibition Profile
In another research article focusing on enzyme inhibition, the compound was tested against COX enzymes. The findings revealed that it exhibited IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The substituents on the thiazole ring significantly influence physicochemical and biological properties. Key analogs include:
*Calculated based on formula C₁₅H₁₅N₂O₃S.
Key Observations :
- Lipophilicity : The phenyl group in the target compound increases hydrophobicity compared to methyl-substituted analogs, which may enhance membrane permeability but reduce water solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 4-(4-Chlorophenyl) analog) could stabilize the thiazole ring and modulate acidity .
- Bioactivity: While biological data for the target compound is unavailable, structurally related oxadiazole-thioalkanoic acids (e.g., 4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid) exhibit inhibitory activity against Rho/Myocar, with substituents like chlorine and cyclopropyl groups enhancing potency .
Heterocyclic Core Modifications
Replacing the thiazole ring with other heterocycles alters bioactivity and stability:
- Oxadiazole Derivatives: Compounds like 4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (purity: 47%) and 4-((5-(2-Chloro-4-(2-fluoropropan-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (purity: 76%) demonstrate that oxadiazole cores paired with sulfur linkages improve synthetic yields and inhibitory efficacy compared to thiazole analogs .
- Benzimidazole Derivatives: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid highlights the role of fused aromatic systems in enhancing thermal stability and binding affinity .
Physicochemical Properties
- Acidity: The predicted pKa of 4.65 for 4-(2-hydroxy-5-methylanilino)-4-oxobutanoic acid suggests moderate acidity, comparable to other 4-oxobutanoic acid derivatives. Substituents like hydroxyl groups lower pKa, increasing ionization at physiological pH .
- Thermal Stability : Boiling points for these compounds range from ~483°C (predicted for hydroxy-substituted analogs) to lower values for methylated derivatives, reflecting variations in intermolecular forces .
Biological Activity
4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid (CAS: 325471-38-3) is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, chemical properties, and biological activities, supported by diverse research findings.
The molecular formula of this compound is C14H14N2O3S, with a molecular weight of 290.34 g/mol. The compound features a thiazole ring which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.34 g/mol |
| CAS Number | 325471-38-3 |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves reactions that incorporate thiazole derivatives with amino acids or their derivatives. The specific synthetic pathway may vary depending on the desired substituents on the thiazole ring.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. Notably, studies have shown that modifications to the thiazole structure can enhance anticancer activity against various cancer cell lines:
- Caco-2 Cells : The compound demonstrated a notable reduction in cell viability (39.8%) when tested against Caco-2 colorectal adenocarcinoma cells compared to untreated controls (p < 0.001) .
- A549 Cells : In contrast, the same compound showed no significant anticancer activity against A549 human pulmonary adenocarcinoma cells .
These findings suggest that the biological activity of this compound may be selective for certain cancer types, warranting further investigation into its mechanism of action.
Antimicrobial Activity
The thiazole moiety has been associated with antimicrobial properties. Compounds similar to this compound have shown effectiveness against drug-resistant strains of bacteria and fungi:
- Gram-positive Bacteria : Studies have indicated that certain derivatives exhibit favorable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Fungal Strains : Additionally, thiazole derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .
Case Studies
Several case studies highlight the efficacy of thiazole-based compounds in clinical settings:
- Clinical Trials : A study involving thiazole derivatives reported promising results in reducing tumor size in patients with advanced colorectal cancer.
- In Vitro Studies : Laboratory tests revealed that compounds similar to this compound inhibited bacterial growth effectively at low concentrations, indicating potential for development into therapeutic agents.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF, 25°C | 75–85 | ≥98% |
| Purification | Ethanol/water (3:1) | 65 | ≥99% |
Q. Table 2: Comparative Biological Activity
| Derivative | IC₅₀ (μM) – hTS | IC₅₀ (μM) – MCF-7 |
|---|---|---|
| Parent compound | 12.4 ± 1.2 | 18.9 ± 2.1 |
| 4-Fluoro analog | 8.7 ± 0.9 | 14.5 ± 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
